molecular formula C12H15N3O B2598293 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine CAS No. 842973-94-8

1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine

Cat. No.: B2598293
CAS No.: 842973-94-8
M. Wt: 217.272
InChI Key: FDYBUMWSPGPHLS-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a heterocyclic compound. The “1-(2-Methoxy-ethyl)” and “5-phenyl” parts suggest that it has a methoxyethyl group and a phenyl group attached to the imidazole ring .


Molecular Structure Analysis

The molecular structure would likely consist of an imidazole ring with a methoxyethyl group attached at one position and a phenyl group at another .


Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions, including acting as a nucleophile in substitution reactions .


Physical and Chemical Properties Analysis

Based on similar compounds, we can expect it to be a solid at room temperature with a relatively high melting point .

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • The interaction of 1,2-diaminoimidazole with ethoxymethylene-containing derivatives, including similar compounds to "1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine", has been explored. These reactions lead to various linked products with potential applications in synthesis and material science (Vandyshev et al., 2015).
  • Corrosion Inhibition :

    • Imidazole derivatives, similar in structure to the compound , have been shown to be effective corrosion inhibitors, especially in acidic solutions. This finding is significant for industrial applications where metal preservation is critical (Prashanth et al., 2021).
  • Anticancer and Antioxidant Agents :

    • Novel benzimidazoles containing imidazole derivatives have been synthesized and shown to exhibit anticancer and antioxidant activities. This highlights the potential of such compounds in therapeutic applications (Kumaraswamy et al., 2021).
  • Antiprotozoal Activity :

    • Imidazole derivatives have been synthesized and tested for antiprotozoal activity against parasites like Trichomonas vaginalis and Giardia intestinalis, demonstrating significant medicinal potential (Pérez‐Villanueva et al., 2013).
  • Spectroscopic and Structural Characterization :

    • The synthesis and structural properties of novel compounds containing imidazole groups have been described, which is important for understanding their physical and chemical properties (Ünver et al., 2009).
  • Antibacterial and Antifungal Activities :

    • Synthesized imidazole derivatives have been found to possess antibacterial and antifungal activities, indicating their potential use in combating infections (Chandrakantha et al., 2014).
  • Fluorescence and Electroluminescent Applications :

    • Imidazole derivatives have been synthesized and shown to exhibit strong fluorescence and potential for use in electroluminescent layers, highlighting their applicability in materials science and display technologies (Kundu et al., 2019).
  • Sensor Applications :

    • A synthesized imidazole derivative has been used in a carbon composite-PVC coated platinum electrode for chromium determination, demonstrating the compound's utility in sensor technology (Abbaspour et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some imidazole derivatives have biological activity and can interact with various enzymes and receptors .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. It’s important to use personal protective equipment and work in a well-ventilated area .

Properties

IUPAC Name

1-(2-methoxyethyl)-5-phenylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-16-8-7-15-11(9-14-12(15)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYBUMWSPGPHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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